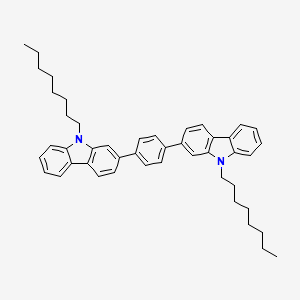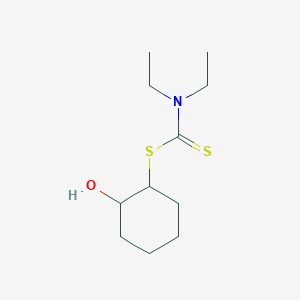
2-Hydroxycyclohexyl diethylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxycyclohexyl diethylcarbamodithioate: is an organosulfur compound with the molecular formula C11H21NOS2 . It is known for its unique chemical structure, which includes a cyclohexyl ring substituted with a hydroxy group and a diethylcarbamodithioate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxycyclohexyl diethylcarbamodithioate typically involves the reaction of cyclohexanol with diethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Cyclohexanol} + \text{Diethylcarbamodithioic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxycyclohexyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamodithioate moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Various substituted carbamodithioates
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Hydroxycyclohexyl diethylcarbamodithioate is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, this compound is investigated for its potential as an antioxidant and its ability to interact with biological macromolecules. It is also studied for its potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to modulate enzyme activity and its potential as an anti-inflammatory agent.
Industry: In the industrial sector, this compound is used as an additive in lubricants and as a stabilizer in polymer production. Its unique chemical properties make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 2-Hydroxycyclohexyl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Sodium diethyldithiocarbamate: Similar in structure but lacks the hydroxycyclohexyl moiety.
Diethylcarbamodithioic acid: The parent compound without the cyclohexyl ring.
2-Hydroxycyclohexyl-6’-O-p-coumaroyl-β-D-glucopyranoside: A phenolic glycoside with a similar cyclohexyl structure but different functional groups.
Uniqueness: 2-Hydroxycyclohexyl diethylcarbamodithioate is unique due to its combination of a hydroxycyclohexyl ring and a diethylcarbamodithioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
922164-90-7 |
|---|---|
Molekularformel |
C11H21NOS2 |
Molekulargewicht |
247.4 g/mol |
IUPAC-Name |
(2-hydroxycyclohexyl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C11H21NOS2/c1-3-12(4-2)11(14)15-10-8-6-5-7-9(10)13/h9-10,13H,3-8H2,1-2H3 |
InChI-Schlüssel |
PPRJKUWRIIWNLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)SC1CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



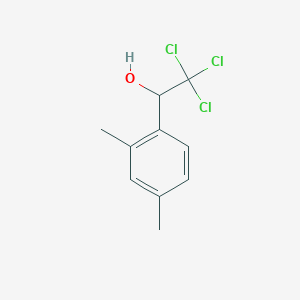

![[7-(trifluoromethyl)-9H-carbazol-2-yl]urea](/img/structure/B14197939.png)
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
![5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol](/img/structure/B14197955.png)
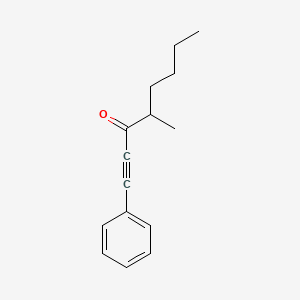
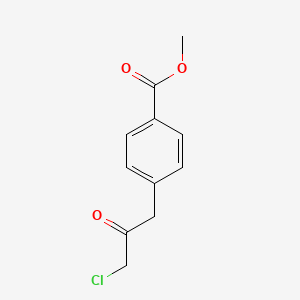
![3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione](/img/structure/B14197993.png)

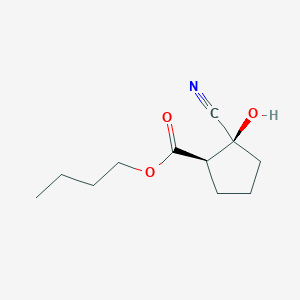
![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)
